molecular formula C4H6O4 B118178 Succinic acid CAS No. 110-15-6

Succinic acid

Cat. No. B118178
CAS RN: 110-15-6
M. Wt: 118.09 g/mol
InChI Key: KDYFGRWQOYBRFD-UHFFFAOYSA-N
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Description

Succinic acid, also known as butanedioic acid, is a dicarboxylic acid with the chemical formula C₄H₆O₄. It is a colorless, crystalline solid with a sour taste and is soluble in water. This compound occurs naturally in various plants and animal tissues, as well as in some microorganisms. It plays a significant role in intermediary metabolism, particularly in the citric acid cycle (Krebs cycle), where it is involved in energy production .

Scientific Research Applications

Succinic acid has a wide range of applications in scientific research and industry:

Mechanism of Action

Succinic acid exerts its effects primarily through its role in the citric acid cycle. It is converted into fumarate by the enzyme succinate dehydrogenase in complex II of the electron transport chain, which is involved in ATP production. This compound also acts as a signaling molecule, influencing gene expression and cellular function. It has been shown to stimulate neural system recovery and enhance immune function .

Safety and Hazards

Succinic acid is generally safe but can cause serious eye damage and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contacting with skin and eye .

Future Directions

Succinic acid has been identified as one of the top value-added bio-based chemicals due to its wide range of applications in various sectors including food, cosmetics, and chemistry . The biological synthesis of this compound using renewable feedstocks has garnered a lot of attention in recent years . Future research is expected to focus on improving the production efficiency of this compound through various metabolic engineering strategies .

Biochemical Analysis

Biochemical Properties

In living organisms, succinic acid takes the form of an anion, succinate, which has multiple biological roles as a metabolic intermediate . It is converted into fumarate by the enzyme succinate dehydrogenase in complex 2 of the electron transport chain, which is involved in making ATP . Succinate also acts as a signaling molecule reflecting the cellular metabolic state . It has been found to act as an antioxidant, helping to neutralize harmful free radicals in the body .

Cellular Effects

This compound influences cell function by playing a key role in cellular metabolism . It is involved in the tricarboxylic acid (TCA) cycle, a key metabolic pathway that generates energy for cellular functions . Succinate can exit the mitochondrial matrix and function in the cytoplasm as well as the extracellular space, changing gene expression patterns, modulating the epigenetic landscape, or demonstrating hormone-like signaling .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It participates in the TCA cycle, where it is converted into fumarate by the enzyme succinate dehydrogenase . This process is part of the electron transport chain involved in ATP production . Additionally, this compound can influence gene expression patterns and modulate the epigenetic landscape .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, in a study of high-producing this compound yeast, a high recycling of the acid product over the cell membrane was observed . This recycling was found to be about 15 mmol/g CDW/h .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in a study on the anxiolytic-like effect of this compound in mice, different doses of this compound were administered and their effects were observed .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key intermediate in the TCA cycle . It is also involved in the reductive branch of the TCA cycle coupled to PEP carboxylase (PPC) for this compound formation .

Transport and Distribution

This compound is transported and distributed within cells and tissues. In a study of high-producing this compound yeast, this compound was found to be rapidly exchanged over the cellular membrane .

Subcellular Localization

This compound, in the form of succinate, is generated in mitochondria via the TCA cycle . It can exit the mitochondrial matrix and function in the cytoplasm as well as the extracellular space . This suggests that this compound has a subcellular localization in both the mitochondria and the cytoplasm.

Preparation Methods

Synthetic Routes and Reaction Conditions

Succinic acid can be synthesized through several chemical routes. One common method involves the catalytic hydrogenation of maleic acid or maleic anhydride. This process typically uses catalysts such as Raney nickel, copper, or palladium on alumina . Another method involves the oxidation of 1,4-butanediol .

Industrial Production Methods

Industrial production of this compound has evolved to include both chemical and biological methods. Traditional chemical methods involve the catalytic hydrogenation of maleic anhydride. there is a growing interest in bio-based production methods using microbial fermentation. Microorganisms such as Actinobacillus succinogenes and Escherichia coli are engineered to produce this compound from renewable resources like glucose and other organic substrates .

Chemical Reactions Analysis

Types of Reactions

Succinic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to fumaric acid.

    Reduction: It can be reduced to 1,4-butanediol using reducing agents like lithium aluminum hydride.

    Esterification: Reacts with alcohols to form esters.

    Dehydration: Forms cyclic anhydrides (succinic anhydride) upon heating.

    Condensation: Reacts with ketones to produce unsaturated diacids

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride is a typical reducing agent.

    Esterification: Alcohols and acid catalysts like sulfuric acid are used.

    Dehydration: Heating is the primary condition for forming anhydrides

Major Products

    Fumaric acid: from oxidation.

    1,4-Butanediol: from reduction.

    Esters: from esterification.

    Succinic anhydride: from dehydration

Comparison with Similar Compounds

Succinic acid is similar to other dicarboxylic acids such as:

    Malonic acid: (C₃H₄O₄)

    Fumaric acid: (C₄H₄O₄)

    Glutaric acid: (C₅H₈O₄)

    Adipic acid: (C₆H₁₀O₄)

Uniqueness

What sets this compound apart is its significant role in the citric acid cycle and its ability to be produced both chemically and biologically. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a unique and valuable compound .

properties

IUPAC Name

butanedioic acid
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InChI

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)
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InChI Key

KDYFGRWQOYBRFD-UHFFFAOYSA-N
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Canonical SMILES

C(CC(=O)O)C(=O)O
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Molecular Formula

C4H6O4
Record name SUCCINIC ACID
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Related CAS

26776-24-9
Record name Butanedioic acid, homopolymer
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DSSTOX Substance ID

DTXSID6023602
Record name Butanedioic acid
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Molecular Weight

118.09 g/mol
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Physical Description

Succinic acid appears as white crystals or shiny white odorless crystalline powder. pH of 0.1 molar solution: 2.7. Very acid taste. (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Liquid, Other Solid; Other Solid, Colourless or white, odourless crystals, Colorless odorless solid; [Hawley] White odorless solid; [HSDB] White fine crystals and fragments; [MSDSonline], Solid
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Boiling Point

455 °F at 760 mmHg (Decomposes) (NTP, 1992), 235 °C
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Flash Point

160 °C (open cup)
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Solubility

5 to 10 mg/mL at 72 °F (NTP, 1992), Soluble in ethanol, ethyl ether, acetone, methanol; slightly soluble in deuterated dimethyl formamide; insoluble in toluene, benzene., 1 g sol in: 13 ml cold water; 1 ml boiling water; 18.5 ml alcohol; 6.3 ml methanol; 36 ml acetone; 20 ml glycerol; 113 ml ether, Practically insol in carbon disulfide, carbon tetrachloride, petroleum ether, IN 100 ML SOLVENT @ 25 °C: 9.0 G IN ETHANOL, 0.66 G IN ETHER, 0.02 G IN CHLOROFORM, In water, 8.32X10+4 mg/L @ 25 °C, 83.2 mg/mL
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Density

1.572 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.572 @ 25 °C/4 °C, BULK DENSITY: 55 LB/CU FT; NONHYGROSCOPIC
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Vapor Pressure

0.00000019 [mmHg], 1.91X10-7 mm Hg @ 25 °C /extrapolated/
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Mechanism of Action

Succinate is an essential component of the Krebs or citric acid cycle and serves an electron donor in the production of fumaric acid and FADH2. It also has been shown to be a good "natural" antibiotic because of its relative acidic or caustic nature (high concentrations can even cause burns). Succinate supplements have been shown to help reduce the effects of hangovers by activating the degradation of acetaldehyde - a toxic byproduct of alcohol metabolism - into CO2 and H2O through aerobic metabolism. Succinic acid has been shown to stimulate neural system recovery and bolster the immune system. Claims have also been made that it boosts awareness, concentration and reflexes.
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Impurities

ASH, 0.1% max; IRON, 10 ppm max; LEAD, 5 ppm max; SULFATES, 0.05% max; HEAVY METALS, 10 ppm max
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Color/Form

WHITE MINUTE MONOCLINIC PRISMS, Triclinic or monoclinic prisms

CAS RN

110-15-6
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Melting Point

363 to 365 °F (NTP, 1992), 185,0-190,0 °C, 188 °C, 185 - 188 °C
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Record name SUCCINIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Succinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000254
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of succinic acid?

A: this compound is a valuable platform chemical used in various industries, including food, pharmaceuticals, and bioplastics. Its applications range from flavoring agent and pH regulator in food products [] to a key ingredient in the production of biodegradable polymers like polybutylene succinate [].

Q2: Can this compound be produced from renewable sources?

A: Yes, this compound can be sustainably produced from renewable biomass resources like corn fiber, cane molasses, and orange peel through fermentation using bacteria like Actinobacillus succinogenes []. This method offers a greener alternative to traditional petroleum-based production.

Q3: What challenges arise when producing this compound from lignocellulosic biomass?

A: Lignocellulosic biomass often contains inhibitors like furfural and hydroxymethylfurfural (HMF) that negatively impact this compound production. Research shows that HMF has a stronger inhibitory effect on A. succinogenes than furfural [].

Q4: How can this compound production be intensified?

A: Continuous fermentation processes using bioreactors, such as packed bed biofilm reactors (PBBRs), have proven effective in intensifying this compound production. These systems allow for higher cell densities and continuous product removal, significantly enhancing productivity [].

Q5: Are there any alternative microorganisms besides bacteria being explored for this compound production?

A: Yes, researchers are investigating the use of fungal co-cultures for direct this compound production from minimally pretreated biomass. This approach, involving solid-state and slurry fermentation stages, shows promise as a cost-effective alternative to bacterial fermentation [].

Q6: How can the economic viability of this compound production be improved?

A: Utilizing cheaper feedstocks like glycerol residue [], employing efficient cell recycle systems [], and optimizing downstream processing methods like salting-out precipitation [] are crucial for enhancing the economic feasibility of this compound production.

Q7: How does this compound participate in cellular metabolism?

A: this compound is a crucial intermediate in the tricarboxylic acid (TCA) cycle, playing a central role in cellular energy production. It is also involved in other metabolic pathways and can impact cellular redox balance [].

Q8: Does this compound exhibit any biological activity?

A: Studies have demonstrated various biological activities of this compound. For instance, it exhibits inhibitory effects on chemical and electrical kindling in rat models, suggesting a potential role in managing epilepsy [].

Q9: Does this compound interact with specific receptors or enzymes?

A: Research suggests that this compound might exert its effects through various mechanisms. One study indicates that it can inhibit the activity of cytochrome P450 (CYP450) enzymes, particularly CYP3A4, CYP2D6, and CYP2C9, which are involved in drug metabolism [].

Q10: What is the impact of this compound on mast cells?

A: this compound has been shown to inhibit mast cell-dependent anaphylaxis in mice models. It reduces histamine release and tumor necrosis factor-alpha secretion from mast cells, suggesting potential anti-inflammatory and anti-allergic properties [].

Q11: How does this compound influence iron absorption?

A: Studies in anemic piglets revealed that while this compound itself might not directly enhance iron absorption, it plays a role in iron utilization within the body, potentially influencing hemoglobin synthesis and red blood cell production [].

Q12: What is the molecular formula and weight of this compound?

A12: The molecular formula of this compound is C4H6O4, and its molecular weight is 118.09 g/mol.

Q13: How is the structure of this compound characterized?

A: X-ray crystallography studies have elucidated the crystal structure of this compound and its complexes with amino acids and peptides. These studies provide insights into the molecular conformation and intermolecular interactions of this compound [].

Q14: What spectroscopic techniques are used to analyze this compound?

A: Various spectroscopic techniques, including Fourier Transform Infrared Spectrometry (FTIR) and High-Performance Liquid Chromatography (HPLC), are employed to identify and quantify this compound in samples [].

Q15: What is the solubility of this compound?

A: this compound is highly soluble in water but exhibits limited solubility in organic solvents. Its solubility behavior is crucial for its extraction and purification from fermentation broths [].

Q16: What methods are used to dry this compound?

A: Traditional hot air drying and more efficient microwave drying techniques have been explored for removing water content from this compound, with microwave drying demonstrating faster drying times and potentially lower energy consumption [].

Q17: What is the environmental impact of this compound production?

A: The environmental impact of this compound production depends on the production method. Bio-based production from renewable resources generally has a lower environmental footprint compared to petroleum-based synthesis [].

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